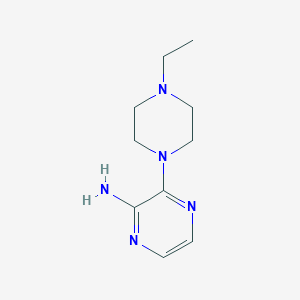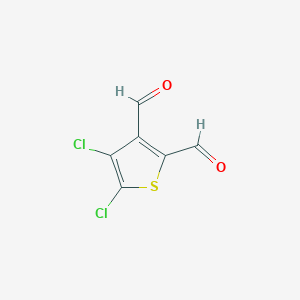
4,5-Dichlorothiophene-2,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichlorothiophene-2,3-dicarbaldehyde is an organic compound with the molecular formula C6H2Cl2O2S and a molecular weight of 209.05 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two chlorine atoms and two aldehyde groups makes this compound highly reactive and useful in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
4,5-Dichlorothiophene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of thiophene-2,3-dicarbaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product . Quality control measures, including NMR and HPLC analysis, are employed to verify the compound’s purity and structural integrity .
化学反応の分析
Types of Reactions
4,5-Dichlorothiophene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4,5-Dichlorothiophene-2,3-dicarboxylic acid.
Reduction: 4,5-Dichlorothiophene-2,3-dimethanol.
Substitution: 4,5-Dimethoxythiophene-2,3-dicarbaldehyde.
科学的研究の応用
4,5-Dichlorothiophene-2,3-dicarbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4,5-Dichlorothiophene-2,3-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, while the chlorine atoms can participate in nucleophilic substitution reactions . These interactions are crucial in the compound’s role as a synthetic intermediate in organic chemistry .
類似化合物との比較
Similar Compounds
Thiophene-2,3-dicarbaldehyde: Lacks the chlorine atoms, making it less reactive in substitution reactions.
4,5-Dibromothiophene-2,3-dicarbaldehyde: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity patterns.
4,5-Dimethylthiophene-2,3-dicarbaldehyde: Contains methyl groups instead of chlorine, affecting its chemical properties and reactivity.
Uniqueness
4,5-Dichlorothiophene-2,3-dicarbaldehyde is unique due to the presence of both chlorine atoms and aldehyde groups, which confer high reactivity and versatility in chemical synthesis . Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications .
特性
分子式 |
C6H2Cl2O2S |
|---|---|
分子量 |
209.05 g/mol |
IUPAC名 |
4,5-dichlorothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H2Cl2O2S/c7-5-3(1-9)4(2-10)11-6(5)8/h1-2H |
InChIキー |
TYWCOPQHONESAD-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=C(SC(=C1Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)

![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)
![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)
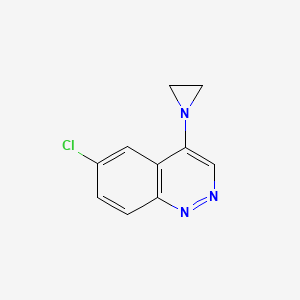
![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
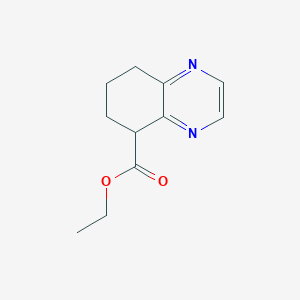
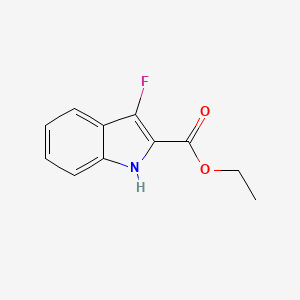
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)
